(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone

Description

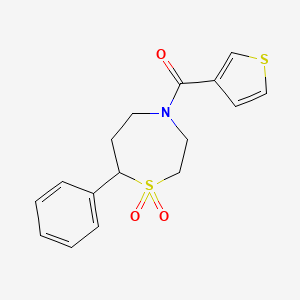

“(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone” is a sulfur-containing heterocyclic compound featuring a 1,4-thiazepane ring system modified with a sulfone group (1,1-dioxido) and a phenyl substituent at position 5. The thiophen-3-yl methanone moiety is attached to the nitrogen atom of the thiazepane ring. The following analysis instead focuses on structurally analogous compounds to infer comparative insights.

Properties

IUPAC Name |

(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-thiophen-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S2/c18-16(14-7-10-21-12-14)17-8-6-15(22(19,20)11-9-17)13-4-2-1-3-5-13/h1-5,7,10,12,15H,6,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGATZYVHPZMZRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone typically involves multiple steps:

Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diamine and a thioester. This step often requires a catalyst and specific reaction conditions to ensure the correct ring closure.

Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the thiazepane ring is reacted with a phenyl halide in the presence of a Lewis acid catalyst.

Attachment of the Thiophene Ring: The thiophene ring can be attached through a coupling reaction, such as a Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Formation of the Methanone Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the methanone moiety, potentially converting it to an alcohol.

Substitution: The aromatic rings (phenyl and thiophene) can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (for electrophilic substitution) or organometallic reagents (for nucleophilic substitution) are commonly employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential biological activity. Compounds containing thiazepane and thiophene rings have been shown to exhibit various pharmacological properties, including antimicrobial and anticancer activities.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a versatile component in material science.

Mechanism of Action

The mechanism of action of (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiazepane ring could mimic natural substrates or inhibitors, while the thiophene ring might enhance binding affinity through π-π interactions.

Comparison with Similar Compounds

Piperazine-Linked Thiophene Methanones ()

Compounds such as 1-(Benzo[b]thiophen-2-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]-1-propanone (7f) and 1-(4,7-Dimethoxybenzo[b]thiophen-2-yl)-3-(4-arylpiperazin-1-yl)-1-propanol (8a) share a ketone or alcohol group bridging a thiophene/benzothiophene system and a nitrogen-containing heterocycle (piperazine). Key differences from the target compound include:

- Ring System : Piperazine (6-membered) vs. thiazepane (7-membered with sulfur).

- Substituents : Nitrophenyl or aryl groups on piperazine vs. phenyl and sulfone on thiazepane.

- Functional Groups: Propanone/propanol linker vs. direct methanone attachment.

Synthesis : Compound 7f was synthesized via condensation of 1-(4-nitrophenyl)piperazine with a benzo[b]thiophene precursor in dichloromethane, followed by recrystallization (69% yield). The target compound’s synthesis would likely require analogous steps but with a thiazepane precursor .

Bicyclic Amine-Linked Thiophene Methanones ()

Patents describe 3,3-disubstituted-(8-aza-bicyclo[3.2.1]oct-8-yl)-[5-(1H-pyrazol-4-yl)-thiophen-3-yl]-methanones as 11β-HSD1 inhibitors. These compounds feature a rigid bicyclic amine (e.g., azabicyclo[3.2.1]octane) instead of thiazepane. The thiophen-3-yl methanone group is retained, but the sulfone and phenyl substituents in the target compound are absent. This suggests that:

- Ring Rigidity : Bicyclic systems may enhance target binding affinity compared to flexible thiazepanes.

- Bioactivity : The sulfone group in the target compound could modulate solubility or metabolic stability relative to pyrazole-substituted analogs .

Comparative Data Table

*Estimated based on structural formula.

Key Observations

Structural Flexibility vs.

Substituent Effects : The sulfone group may improve aqueous solubility relative to nitro or methoxy substituents in analogs like 7f and 8a .

Synthetic Complexity : Thiazepane synthesis likely requires specialized sulfur chemistry (e.g., oxidation to sulfone), whereas piperazine derivatives are more straightforward to functionalize .

Biological Implications: Thiophen-3-yl methanones linked to nitrogen heterocycles are associated with enzyme inhibition (e.g., 11β-HSD1), suggesting the target compound could share similar mechanisms .

Biological Activity

The compound (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(thiophen-3-yl)methanone is a synthetic organic molecule belonging to the thiazepane family. Its unique structural features, which include a dioxido thiazepane ring and a thiophene moiety, suggest potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 285.37 g/mol. The presence of sulfur and nitrogen in its structure is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H11NOS3 |

| Molecular Weight | 285.37 g/mol |

| Chemical Structure | Chemical Structure |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazepane ring and subsequent modifications to introduce the thiophene moiety. The synthetic routes often utilize reagents such as thioamides and epoxides, followed by cyclization and acylation reactions to achieve the desired structure.

The biological activity of this compound may be attributed to its interaction with various molecular targets within biological systems. Preliminary studies suggest that it may inhibit or activate specific enzymes or receptors, influencing metabolic pathways and gene expression .

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

Antimicrobial Activity : Compounds in the thiazepane family have shown promise as antimicrobial agents due to their ability to disrupt bacterial cell walls or inhibit essential enzymes.

Anticancer Properties : Some derivatives demonstrate cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting proliferation.

Insecticidal Effects : The compound may possess insecticidal properties, making it a candidate for agricultural applications as a pesticide or herbicide .

Case Studies

- Antimicrobial Studies : A study evaluated the efficacy of thiazepane derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications enhance antibacterial activity significantly.

- Cytotoxicity Assays : Research conducted on cancer cell lines revealed that compounds similar to this compound could inhibit cell growth by targeting specific signaling pathways involved in cell cycle regulation.

- Pesticide Development : Investigations into novel pesticides have highlighted the effectiveness of thiazepane-based compounds in controlling pest populations while minimizing environmental impact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.